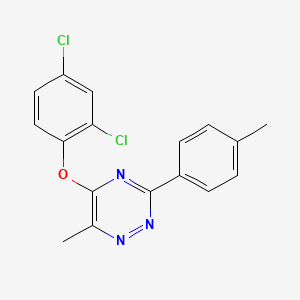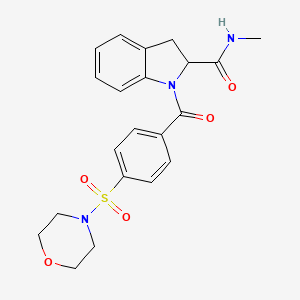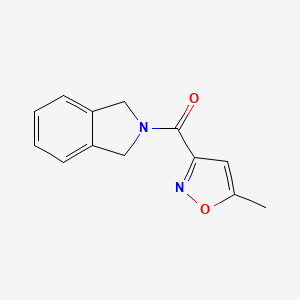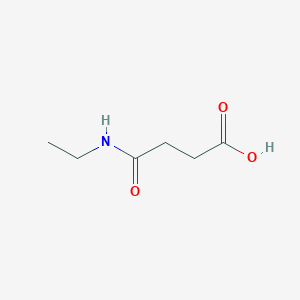
5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds featuring a ring with three nitrogen atoms and three carbon atoms. The triazine ring can be functionalized with various substituents, leading to a wide range of chemical and biological properties. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various triazine derivatives and their syntheses, structures, and applications, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of triazine derivatives often involves the reaction of various precursors with 1,2,4-triazine or its chlorinated forms. For example, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, the synthesis of other triazine derivatives can involve condensation reactions with hydrazonyl halides, phenacyl bromide, and other reagents . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate reagents that would introduce the 2,4-dichlorophenoxy and 4-methylphenyl groups to the triazine ring.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be quite complex, with potential for various ring distortions and nonbonded interactions. For instance, the crystal structure of 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine shows substantial distortion between the phenyl and triazine rings . This suggests that the molecular structure of "5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine" could also exhibit such distortions, affecting its chemical reactivity and physical properties.
Chemical Reactions Analysis
Triazine derivatives can participate in a variety of chemical reactions. They can be used for chlorination reactions of activated arenes, olefins, and 1,3-diketones . They can also undergo condensation with active methylene compounds, aromatic aldehydes, and unsaturated compounds to form a range of products . The reactivity of the specific compound "5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine" would likely be influenced by the electron-withdrawing effects of the dichlorophenoxy group and the electron-donating effects of the methyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structures. For example, the presence of substituents can affect the solubility, melting point, and stability of the compounds . The crystal structures and packing can also influence the materials' properties, such as in the case of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, which has been investigated for nonlinear optical applications . The compound of interest would likely have unique properties due to its specific substituents, which could be explored through experimental studies.
Scientific Research Applications
Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives, including compounds related to 5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine, were synthesized and demonstrated good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Chemical Behavior with Organomagnesium Halides : Research on the behavior of 1,2,4-triazine derivatives, including those structurally related to the compound of interest, with organomagnesium halides has been conducted to understand their chemical interactions and potential applications (Mustafa et al., 1971).
Ring Transformation in Heterocyclic Chemistry : Studies on the ring transformation of benzoxazepines into spirobenzoxazoles, involving the synthesis of pyrazolo[1,2,4]triazines, have shed light on complex chemical processes relevant to this class of compounds (Kurasawa et al., 1988).
Synthesis and Pharmacological Evaluation : The synthesis and pharmacological evaluation of 1,2,4-methyltriazines as analogues of other triazines have been explored, highlighting the potential medical applications of these compounds (Carroll et al., 2007).
Synthesis of Triazine Derivatives for Biological Applications : The synthesis of new triazine derivatives, including pyrazolo[4,3-e]1,2,4-triazines, has been undertaken, pointing towards their potential biological and pharmaceutical applications (Zedníková et al., 2001).
Development of Novel Heterocyclic Systems : Research on the iminophosphorane-mediated synthesis of fused [1,2,4]triazines, including the preparation of novel triazine ring systems, has implications for the development of new chemical entities in medicinal chemistry (Molina et al., 1988).
properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-10-3-5-12(6-4-10)16-20-17(11(2)21-22-16)23-15-8-7-13(18)9-14(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDBFPFMBRJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenoxy)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)
![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)
![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2508186.png)